(Isodecanoato-O)(neodecanoato-O)zinc
Description
Properties
CAS No. |
84282-26-8 |
|---|---|
Molecular Formula |
C20H40O4Zn |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;8-methylnonanoic acid;zinc |
InChI |
InChI=1S/2C10H20O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12); |
InChI Key |
OUHLVLJOXDOMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Synthetic Methodologies for Isodecanoato O Neodecanoato O Zinc and Analogous Complexes
Precursor Selection and Ligand Functionalization Strategies
The foundation of synthesizing (Isodecanoato-O)(neodecanoato-O)zinc lies in the judicious selection of zinc precursors and the strategic use of specific carboxylate ligands.
Zinc Precursor Selection The choice of the zinc-containing raw material is a critical first step. Common precursors for the synthesis of zinc carboxylates include zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), zinc carbonate (ZnCO₃), and various zinc salts like zinc acetate (B1210297) or zinc nitrate (B79036). nih.govresearchgate.net For direct acid-base neutralization reactions with carboxylic acids, basic precursors like zinc oxide are often favored due to their reactivity, high zinc content, and the formation of water as a clean byproduct. nih.govresearchgate.net In some processes, an excess of the zinc precursor may be used to drive the reaction to completion or to produce basic zinc carboxylates, which contain a higher ratio of metal to carboxylate. google.comgoogle.com
Ligand Characteristics and Functionalization The ligands in the target compound are isodecanoate and neodecanoate. Both are anions of C10 carboxylic acids, specifically isodecanoic acid and neodecanoic acid (often commercially available as Versatic™ 10 acid). journalssystem.com These are not simple linear acids; they are mixtures of highly branched isomers. This branching is a crucial feature, as it imparts desirable properties to the final zinc complex, such as high solubility in non-polar organic media and lower viscosity compared to complexes made from linear fatty acids. google.com
In this context, "ligand functionalization" does not refer to adding reactive functional groups but rather to the strategic selection of these branched-chain isomers. The synthesis of a mixed-ligand complex like (Isodecanoato-O)(neodecanoato-O)zinc involves using a predefined mixture of isodecanoic and neodecanoic acids. This approach allows for fine-tuning the physical properties of the final product. The steric bulk of the branched alkyl chains influences the coordination geometry around the zinc center and the packing of the molecules, preventing the formation of highly ordered, viscous, or solid materials that can be problematic in industrial applications. google.comnih.gov
Reaction Pathways and Optimized Synthetic Conditions for (Isodecanoato-O)(neodecanoato-O)zinc
The synthesis of (Isodecanoato-O)(neodecanoato-O)zinc is typically achieved through a direct acid-base reaction. The most common and economically viable pathway involves the reaction of zinc oxide with a blend of isodecanoic and neodecanoic acids. nih.govresearchgate.net
The general reaction can be represented as: ZnO + x R¹COOH + (2-x) R²COOH → Zn(R¹COO)ₓ(R²COO)₂₋ₓ + H₂O
Where R¹COOH and R²COOH represent isodecanoic acid and neodecanoic acid, respectively. This reaction is driven to completion by the removal of the water formed. google.com
Optimization of the synthetic conditions is paramount to ensure high yield, purity, and consistent product quality. Key parameters that are controlled during production include temperature, pressure, reactant stoichiometry, and the use of solvents or catalysts. The reaction is often performed at elevated temperatures (100-150°C) to increase the reaction rate and to facilitate the removal of water. google.com Sometimes, a high-boiling, non-polar solvent like toluene (B28343) is used to azeotropically remove water, driving the equilibrium towards the product side. google.com However, solvent-free (melt) synthesis is also common, particularly when aiming for greener production processes.
Below is a table summarizing hypothetical optimized conditions for the batch synthesis of (Isodecanoato-O)(neodecanoato-O)zinc.
| Parameter | Typical Range/Value | Rationale |
|---|---|---|
| Zinc Precursor | Zinc Oxide (ZnO) | High atom economy, readily available, water is the only byproduct. |
| Ligands | Mixture of Isodecanoic and Neodecanoic Acids | Controls physical properties like solubility and viscosity. google.com |
| Molar Ratio (Acid:Zn) | 2.0 : 1.0 to 2.1 : 1.0 | A slight excess of acid ensures complete consumption of solid ZnO. |
| Temperature | 120 - 160°C | Facilitates reaction rate and continuous removal of water byproduct. google.com |
| Pressure | Atmospheric or slight vacuum | Vacuum can assist in water removal, driving the reaction to completion. google.com |
| Solvent | Solvent-free (melt) or Toluene | Solvent-free improves green credentials; toluene allows for azeotropic water removal. google.com |
| Reaction Time | 2 - 6 hours | Dependent on batch size, mixing efficiency, and temperature. google.com |
| Agitation | Vigorous | Necessary to ensure good contact between the solid zinc oxide and the liquid carboxylic acids. |
Green Chemistry Principles in the Synthesis of Zinc Carboxylate Complexes
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve process safety. The synthesis of zinc carboxylates is well-suited to several of these principles.
Atom Economy: The direct reaction of zinc oxide with carboxylic acids exhibits excellent atom economy, as all atoms from the reactants (except those forming the water byproduct) are incorporated into the final product.
Use of Safer Solvents and Conditions: A significant green advancement is the move towards solvent-free synthesis. google.com By running the reaction in a melt of the carboxylic acids, the need for organic solvents is eliminated, which reduces waste, cost, and safety hazards. When a solvent is necessary, choosing one with a better environmental, health, and safety profile is preferred.
Energy Efficiency: Optimizing reaction parameters to minimize energy consumption is a key goal. This can involve using catalysts to lower activation energy or designing more efficient reactors that reduce heat loss. aiche.org
Waste Prevention: One-pot synthesis, where the reaction, purification, and sometimes even formulation occur in a single vessel, can significantly reduce waste generation. google.com This approach minimizes losses during material transfer and reduces the need for separate purification steps. Environmentally friendly, solvent-free mechanochemical methods, involving grinding solid reactants together, have also been explored for the synthesis of metal-organic frameworks and could be applicable to simple carboxylates.
Scalability and Process Intensification in (Isodecanoato-O)(neodecanoato-O)zinc Production
Translating a laboratory synthesis to large-scale industrial production presents challenges, primarily related to mass and heat transfer, process control, and safety. Process Intensification (PI) offers a framework for developing substantially smaller, cleaner, and more energy-efficient technologies. aiche.org
From Batch to Continuous Processing Traditional large-scale chemical production often relies on large batch reactors. However, for exothermic reactions like the formation of zinc carboxylates, managing heat removal in a large tank can be difficult, leading to potential temperature spikes and reduced product consistency.
Process intensification strategies often involve transitioning from batch to continuous manufacturing. ccdcindia.com Continuous stirred-tank reactors (CSTRs) or tubular (plug flow) reactors offer a much higher surface-area-to-volume ratio, enabling superior heat control. ccdcindia.com This leads to a safer process, more consistent product quality, and a significantly smaller plant footprint. youtube.com
The table below compares conventional batch processing with an intensified continuous process for the production of zinc carboxylates.
| Parameter | Conventional Batch Process | Intensified Continuous Process (e.g., CSTR/Tubular Reactor) |
|---|---|---|
| Reactor Volume | Large (e.g., >10,000 L) | Small (e.g., <1,000 L) |
| Heat Transfer | Poor (low surface area to volume ratio) | Excellent (high surface area to volume ratio). ccdcindia.com |
| Safety Profile | Higher risk due to large holdup of reactants and potential for thermal runaway. | Inherently safer due to small reactor volume and superior temperature control. aiche.org |
| Product Consistency | Variable (batch-to-batch variation) | High and consistent |
| Footprint | Large | Compact |
| Operational Mode | Cyclic (fill, react, empty, clean) | Continuous, steady-state operation |
| Capital Cost | High for large-scale equipment | Potentially lower due to smaller equipment size. youtube.com |
By embracing process intensification, the production of (Isodecanoato-O)(neodecanoato-O)zinc and its analogues can be made more efficient, safer, and more environmentally sustainable, aligning with the future direction of the chemical industry.
Advanced Structural Elucidation and Coordination Chemistry of Isodecanoato O Neodecanoato O Zinc
Spectroscopic Probes for Zinc Coordination Environment in (Isodecanoato-O)(neodecanoato-O)zinc
Spectroscopic techniques are pivotal in elucidating the local coordination environment of the zinc ion in (Isodecanoato-O)(neodecanoato-O)zinc. Infrared (IR) spectroscopy, in particular, offers significant insight into the binding mode of the carboxylate groups. The separation (Δ) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate moiety is diagnostic of its coordination. nih.gov For zinc carboxylates, these vibrational bands are sensitive to whether the ligands are acting in a monodentate, bidentate chelating, or bidentate bridging fashion. nih.govnih.gov In many solid-state zinc carboxylates, a bridging bidentate coordination is common, characterized by specific splitting patterns in the carboxylate vibrational bands. nih.gov
Studies on various zinc carboxylates, including those found in oil paint matrices, have identified multiple coexisting species, such as crystalline phases and amorphous or ionomeric structures, each with a distinct IR signature. researchgate.netrsc.orguva.nl For instance, amorphous zinc carboxylates often exhibit a broadened asymmetric COO⁻ stretching band shifted to between 1570–1590 cm⁻¹. researchgate.netrsc.org It is anticipated that (Isodecanoato-O)(neodecanoato-O)zinc would display similar IR characteristics, with the specific frequencies influenced by the mixed-ligand environment.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶⁷Zn and ¹³C solid-state NMR, provides further detail on the local structure. nih.govrsc.org Although the low natural abundance and large quadrupole moment of ⁶⁷Zn present challenges, ultra-high-field NMR studies on analogous zinc carboxylates have successfully distinguished between different coordination geometries and packing arrangements. nih.govrsc.org Such analyses suggest that zinc carboxylates can exist in distinct geometric groups based on spectroscopic parameters. rsc.org
Table 1: Typical Infrared (FTIR) Data for Zinc Carboxylate Coordination Modes This table presents generalized data from analogous zinc carboxylate compounds to infer the expected spectroscopic behavior of (Isodecanoato-O)(neodecanoato-O)zinc.
| Coordination Mode | Asymmetric Stretch (νₐₛ(COO⁻)) cm⁻¹ | Symmetric Stretch (νₛ(COO⁻)) cm⁻¹ | Separation (Δ) cm⁻¹ | Reference |
|---|---|---|---|---|
| Ionic (e.g., Sodium Neodecanoate) | ~1560 | ~1415 | ~145 | nih.gov |
| Bidentate Bridging (syn-syn) | 1580 - 1610 | 1400 - 1420 | 160 - 200 | nih.gov |
| Bidentate Chelating | 1520 - 1550 | ~1440 | < 110 | nih.gov |
| Amorphous/Ionomeric | 1570 - 1590 (broad) | ~1400 | N/A (broadened) | researchgate.netrsc.org |
Crystallographic Studies on Solid-State Structures of (Isodecanoato-O)(neodecanoato-O)zinc and its Adducts
Direct single-crystal X-ray diffraction data for (Isodecanoato-O)(neodecanoato-O)zinc are not prominently available in the literature, a common issue for long-chain metal carboxylates due to difficulties in growing suitable crystals. nih.gov However, the solid-state structures can be inferred from studies on similar compounds like zinc nonanoate (B1231133) and zinc decanoate. nih.govrsc.org These analogous structures reveal that the zinc ions typically adopt a distorted tetrahedral coordination geometry. nih.govnih.govresearchgate.net The coordination sphere is generally composed of oxygen atoms from four different carboxylate ligands, with each carboxylate group acting as a bidentate bridge between two adjacent zinc atoms. nih.gov This arrangement often leads to the formation of polymeric chains or layered structures.
Table 2: Representative Crystallographic Data for Analogous Zinc Carboxylates Data from single-crystal X-ray diffraction of zinc nonanoate and zinc decanoate, which serve as models for the anticipated structure of (Isodecanoato-O)(neodecanoato-O)zinc.
| Parameter | Zinc Nonanoate | Zinc Decanoate | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | nih.gov |
| Space Group | P2₁/c | C2/c | nih.gov |
| Zn Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral | nih.gov |
| Carboxylate Coordination | Bidentate Bridging (syn-anti) | Bidentate Bridging (syn-anti) | nih.gov |
| Avg. Zn-O Bond Length (Å) | ~2.0 Å | ~1.96 Å | nih.gov |
Solution-Phase Behavior and Aggregation Phenomena of (Isodecanoato-O)(neodecanoato-O)zinc Complexes
In nonpolar solvents, (Isodecanoato-O)(neodecanoato-O)zinc is expected to exhibit complex solution-phase behavior, characterized by aggregation and the formation of oligomeric species. acs.org The nature of these aggregates is highly dependent on factors such as solvent, concentration, temperature, and the presence of coordinating species like water. acs.orgacs.org Zinc carboxylates can form various structures in solution, including linear coordination chain complexes and tetranuclear oxo-complexes, particularly when a source of oxygen (like water) is available. acs.orgresearchgate.net
The equilibrium between different aggregated states can be dynamic. For example, the dissolution of zinc carboxylate polymers in strongly coordinating solvents can lead to the disruption of these structures and the formation of mononuclear complexes. researchgate.net Techniques such as dynamic light scattering (DLS) are employed to characterize the size and stability of these aggregates in solution. jcu.edu.aunih.govresearchgate.net Studies on other metal carboxylates show that they can form self-assembled complexes whose aggregation can be tuned by changing solvent composition, leading to phenomena such as aggregation-induced emission. acs.org Zinc ions have also been shown to enhance the oligomerization of certain proteins, suggesting a general tendency to promote the assembly of larger structures. nih.gov
Ligand Conformation and Steric Effects on Zinc Coordination in (Isodecanoato-O)(neodecanoato-O)zinc
The filled d-shell of the Zn²⁺ ion means it has no ligand field stabilization energy, making its coordination geometry highly flexible and primarily dependent on ligand size and steric repulsion. nih.gov The steric demands of the bulky isodecanoate and neodecanoate ligands would likely result in a distorted tetrahedral geometry around the zinc center, as this arrangement maximizes the separation between the bulky chains. researchgate.netnih.gov The conformation of the ligands themselves will be influenced by binding to the metal center, but the inherent branching is a fixed structural feature that dictates the accessible coordination modes and influences the stability and reactivity of the complex. nih.gov
Supramolecular Interactions and Self-Assembly Tendencies of (Isodecanoato-O)(neodecanoato-O)zinc Architectures
Beyond the primary coordination bonds to the zinc center, weaker supramolecular interactions are critical in defining the higher-order structure of (Isodecanoato-O)(neodecanoato-O)zinc. The long, nonpolar alkyl chains of the isodecanoate and neodecanoate ligands give rise to significant van der Waals interactions. These forces drive the self-assembly of the complexes into larger architectures, such as lamellar (layered) structures in the solid state or micelles and other aggregates in solution. researchgate.net
While conventional hydrogen bonding is absent in the primary structure, interactions with solvent molecules, particularly water, can introduce hydrogen bonding that mediates the formation of larger assemblies. rsc.orgacs.org For instance, coordinated water molecules can form hydrogen bonds with carboxylate oxygens or with other solvent molecules, creating extended networks. mdpi.comresearchgate.net In some zinc carboxylate systems, weak C-H···O hydrogen bonds and π-π stacking (if aromatic co-ligands are present) can further stabilize the supramolecular structure. researchgate.netmdpi.comlookchem.com The interplay of these non-covalent forces governs the self-assembly process, leading to the formation of organized, multidimensional architectures from the primary coordination complex building blocks.
Mechanistic Investigations of Isodecanoato O Neodecanoato O Zinc in Catalytic Processes
Catalytic Activity of (Isodecanoato-O)(neodecanoato-O)zinc in Polymerization Reactions
(Isodecanoato-O)(neodecanoato-O)zinc is recognized for its role in catalyzing polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters. Its utility stems from the Lewis acidic nature of the zinc center, which can activate monomers, and the presence of carboxylate ligands that can participate in the initiation and propagation steps.
In the realm of ring-opening polymerization, (Isodecanoato-O)(neodecanoato-O)zinc can function as an initiator, particularly for cyclic esters like lactide and caprolactone. The initiation process is generally believed to occur through a coordination-insertion mechanism. mdpi.com The carbonyl oxygen of the cyclic ester coordinates to the Lewis acidic zinc center, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a nucleophilic attack by one of the carboxylate ligands (isodecanoate or neodecanoate) on the activated carbonyl carbon leads to the opening of the ring and the formation of a linear polymer chain with a carboxylate end group.
The presence of two different carboxylate ligands may offer a level of control over the initiation process. The differing steric and electronic properties of the isodecanoate and neodecanoate moieties could influence the rate of initiation and the initial polymer chain structure.
Beyond acting as a primary initiator, (Isodecanoato-O)(neodecanoato-O)zinc can also serve as a co-initiator or activator in coordination polymerization systems. In many instances, zinc carboxylates are used in conjunction with a more nucleophilic initiator, such as an alcohol. d-nb.info In such systems, the zinc complex primarily functions as an activator. The alcohol coordinates to the zinc center, and upon reaction with the carboxylate ligand, a zinc-alkoxide species is formed in situ. This newly formed alkoxide is often the true initiating species for the polymerization.
The ability of zinc(II) carboxylates to form coordination polymers can also play a role in their catalytic activity. mdpi.comnih.gov These extended structures can provide a scaffold for the controlled assembly of monomers and initiators, influencing the polymerization process. The isodecanoate and neodecanoate ligands, with their branched alkyl chains, can affect the solubility and aggregation state of the catalyst in the polymerization medium, which in turn can modulate its activity.
Kinetic studies of polymerizations mediated by zinc-based catalysts often reveal a first-order dependence on both the monomer and catalyst concentrations. acs.orgumn.edu The rate law for the polymerization of lactide (LA) using a zinc catalyst can often be expressed as:
-d[LA]/dt = k_p[Catalyst][LA]
where k_p is the propagation rate constant.
The mechanism for polymer chain growth is widely accepted to be the coordination-insertion mechanism. mdpi.comnih.gov After the initial ring-opening, the growing polymer chain remains attached to the zinc center through an alkoxide bond. The coordination of a new monomer molecule to the zinc center is followed by the insertion of the monomer into the zinc-alkoxide bond, thereby extending the polymer chain. This cycle repeats, leading to the formation of high molecular weight polymers. The structure of the carboxylate ligands can influence the rate of propagation by modifying the Lewis acidity of the zinc center and the steric environment around it.
**Table 1: Representative Kinetic Data for Ring-Opening Polymerization of L-Lactide Catalyzed by a Generic Zinc Carboxylate Catalyst***
| Entry | [LA]₀ (mol/L) | [Cat]₀ (mol/L) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | 0.01 | 130 | 2 | 85 |
| 2 | 1.0 | 0.005 | 130 | 2 | 65 |
| 3 | 0.5 | 0.01 | 130 | 2 | 83 |
| 4 | 1.0 | 0.01 | 110 | 4 | 75 |
*Data is illustrative for a typical zinc carboxylate catalyst and not specific to (Isodecanoato-O)(neodecanoato-O)zinc.
The nature of the catalyst plays a crucial role in determining the microstructure and molecular weight distribution (MWD) of the resulting polymer. Zinc-based catalysts, including carboxylates, can provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow MWDs (Đ = M_w/M_n). acs.orgumn.edu
For the polymerization of racemic lactide, the stereoselectivity of the catalyst is of paramount importance as it determines the microstructure of the polylactide (PLA). While some zinc catalysts are non-stereoselective, leading to atactic PLA, others have shown a preference for the formation of isotactic or heterotactic PLA. nih.govacs.org The steric bulk of the isodecanoate and neodecanoate ligands in (Isodecanoato-O)(neodecanoato-O)zinc could potentially influence the stereocontrol of the polymerization, although specific studies on this aspect are lacking. The molecular weight of the polymer is typically controlled by the monomer-to-initiator ratio.
**Table 2: Illustrative Molecular Weight Data for Poly(L-lactide) Synthesized with a Generic Zinc Carboxylate Catalyst***
| Entry | [LA]₀/[Initiator]₀ | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (Experimental) | Đ (M_w/M_n) |
| 1 | 100 | 14400 | 13500 | 1.15 |
| 2 | 200 | 28800 | 27000 | 1.20 |
| 3 | 400 | 57600 | 54000 | 1.25 |
*Data is illustrative and assumes the initiator is an alcohol. M_n = Number-average molecular weight, M_w = Weight-average molecular weight.
(Isodecanoato-O)(neodecanoato-O)zinc in Other Catalytic Transformations
The catalytic utility of (Isodecanoato-O)(neodecanoato-O)zinc extends beyond polymerization to other important organic reactions, most notably esterification and transesterification.
(Isodecanoato-O)(neodecanoato-O)zinc can act as an effective Lewis acid catalyst in esterification and transesterification reactions. researchgate.netconicet.gov.ar In esterification, the zinc complex activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.
In transesterification, a similar activation of the ester substrate occurs. One proposed mechanism involves the initial coordination of the alcohol to the zinc center, followed by a carboxylate shift and subsequent coordination of the triglyceride. conicet.gov.arresearchgate.net The catalyst facilitates the exchange of the alkoxy group of the ester with that of the alcohol. The use of zinc carboxylates with long, branched alkyl chains like isodecanoate and neodecanoate can be advantageous as they are often soluble in the non-polar reaction medium at elevated temperatures, behaving as homogeneous catalysts, and can precipitate upon cooling for easier recovery. researchgate.net
**Table 3: Representative Yields for Transesterification of Soybean Oil with Methanol using a Generic Zinc Carboxylate Catalyst***
| Entry | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | FAME Yield (%) |
| 1 | 1.0 | 100 | 2 | 72 |
| 2 | 2.0 | 100 | 2 | 85 |
| 3 | 1.0 | 120 | 2 | 88 |
| 4 | 2.0 | 120 | 2 | 94 |
*FAME = Fatty Acid Methyl Ester. Data is illustrative.
Applications of Isodecanoato O Neodecanoato O Zinc in Advanced Materials Science
Stabilization Mechanisms of (Isodecanoato-O)(neodecanoato-O)zinc in Polymer Systems
The inherent instability of many polymers, particularly under thermal and photo-oxidative stress, necessitates the use of stabilizers. (Isodecanoato-O)(neodecanoato-O)zinc, often in conjunction with other metallic soaps, plays a crucial role in mitigating these degradation processes.
Thermal Stabilization Against Polymer Degradation Pathways
In halogenated polymers such as polyvinyl chloride (PVC), thermal degradation proceeds via a dehydrochlorination "zipper" reaction, leading to the formation of conjugated polyenes that cause discoloration and a loss of mechanical properties. sci-hub.se Zinc carboxylates, including (Isodecanoato-O)(neodecanoato-O)zinc, are primary stabilizers that function through several mechanisms. cas.org They can substitute the highly reactive allylic chlorine atoms in the PVC backbone, which are initiation sites for degradation. cas.orgnih.gov This substitution effectively interrupts the unzipping process.
Furthermore, (Isodecanoato-O)(neodecanoato-O)zinc acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas released during degradation. sci-hub.se This is critical as HCl autocatalyzes further degradation. ncsu.edu The reaction of the zinc carboxylate with HCl results in the formation of zinc chloride (ZnCl₂) and the corresponding carboxylic acids (isodecanoic and neodecanoic acid).
A key aspect of using zinc carboxylates is the synergistic effect observed when they are combined with alkaline earth metal carboxylates, such as calcium or barium stearates. researchgate.net While the zinc carboxylate provides excellent initial color and stability, the generated ZnCl₂ is a Lewis acid that can promote degradation. ncsu.eduresearchgate.net The calcium or barium carboxylate reacts with ZnCl₂ to regenerate the zinc carboxylate, thereby preventing the catalytic effect of ZnCl₂ and providing long-term stability. cas.org This synergistic relationship is fundamental to the formulation of modern mixed-metal stabilizer systems. The efficiency of these systems can be further enhanced by the inclusion of co-stabilizers like polyols (e.g., pentaerythritol) and phosphites, which can complex with the metal chlorides and further inhibit degradation. cas.orgnih.gov
Table 1: Illustrative Thermal Stability of PVC Formulations This table presents typical data for Ca/Zn stabilizer systems, which are representative of the performance expected from formulations containing (Isodecanoato-O)(neodecanoato-O)zinc.
| Stabilizer System (phr) | Induction Time (minutes at 180°C) | Long-Term Stability (minutes at 180°C) |
|---|---|---|
| Unstabilized PVC | ~5 | <10 |
| Ca/Zn Carboxylate (2.0) | 40 - 60 | 50 - 70 |
| Ca/Zn Carboxylate (2.0) + Pentaerythritol (0.2) | >80 | >90 |
UV Light Stabilization and Photodegradation Inhibition by (Isodecanoato-O)(neodecanoato-O)zinc
Exposure to ultraviolet (UV) radiation can lead to the photodegradation of polymers, causing embrittlement, discoloration, and loss of surface gloss. While hindered amine light stabilizers (HALS) are the primary mechanism for UV stabilization through radical scavenging, certain zinc compounds can contribute to photostabilization. Zinc compounds, including zinc oxide which is a decomposition product of zinc carboxylates at elevated temperatures, are known to absorb UV radiation. The UV absorption spectrum of zinc oxide shows a strong absorption in the UVA and UVB regions (typically below 380 nm), which is a key attribute for a UV absorber. researchgate.netresearchgate.net
By absorbing harmful UV radiation, (Isodecanoato-O)(neodecanoato-O)zinc and its byproducts can help protect the polymer matrix from the initial energy input required to break chemical bonds and initiate radical degradation pathways. While not as effective as dedicated organic UV absorbers or HALS, this inherent UV absorption capability provides a degree of protection and can work in synergy with other light stabilizers in a formulation.
Hydrolytic Stability Enhancement in Polymer Composites Through (Isodecanoato-O)(neodecanoato-O)zinc Incorporation
In polymer composites, particularly those containing natural fibers or certain fillers, the interface between the polymer matrix and the reinforcement can be susceptible to hydrolysis. The presence of long, hydrophobic alkyl chains in the isodecanoate and neodecanoate ligands of (Isodecanoato-O)(neodecanoato-O)zinc can improve the water resistance of the composite. cymitquimica.com This hydrophobic nature helps to repel water from the interface, thus enhancing the hydrolytic stability and preserving the mechanical integrity of the composite material over time, especially in humid environments.
(Isodecanoato-O)(neodecanoato-O)zinc as a Rheology Modifier in Polymer Melts and Solutions
The processing of polymers often requires precise control over their flow behavior (rheology). (Isodecanoato-O)(neodecanoato-O)zinc can act as a rheology modifier in polymer melts and solutions. The metallic carboxylate can form ionic clusters within the polymer matrix. These clusters act as temporary, thermally reversible crosslinks, which can significantly increase the melt viscosity at low shear rates. This thixotropic behavior is beneficial in preventing sag (B610663) in coatings and providing dimensional stability during the initial stages of processing.
In some systems, the branched nature of the isodecanoate and neodecanoate chains can also provide a lubricating effect at the processing temperatures, reducing friction between polymer chains and between the polymer and processing equipment. This can lead to improved processability and reduced energy consumption.
Role of (Isodecanoato-O)(neodecanoato-O)zinc in Adhesion Promotion and Crosslinking in Coatings and Adhesives
In certain resin systems, such as those containing carboxyl or hydroxyl functional groups, the zinc ion of (Isodecanoato-O)(neodecanoato-O)zinc can act as a crosslinking agent. bdmaee.net It can form ionic crosslinks between polymer chains, increasing the molecular weight and creating a more robust network structure. This crosslinking leads to improvements in mechanical properties such as hardness, tensile strength, and chemical resistance of the cured coating or adhesive. bdmaee.net
Table 2: Effect of Zinc Neodecanoate on Mechanical Properties of Composite Foams This data for Zinc Neodecanoate is illustrative of the crosslinking effects expected from (Isodecanoato-O)(neodecanoato-O)zinc. bdmaee.net
| Property | Base Polyurethane Foam | Polyurethane Foam + 1% Zinc Neodecanoate | Improvement |
|---|---|---|---|
| Tensile Strength | Base Value | Increased by 75% | +75% |
| Compressive Strength | Base Value | Increased by 120% | +120% |
Integration of (Isodecanoato-O)(neodecanoato-O)zinc in Functional Composites and Nanomaterials
The versatility of (Isodecanoato-O)(neodecanoato-O)zinc extends to its use in the development of functional composites and nanomaterials. In composite materials, it can act as a coupling agent, improving the interfacial adhesion between the polymer matrix and inorganic fillers or reinforcing fibers. This leads to enhanced mechanical properties, such as impact strength and stiffness. For instance, studies on zinc neodecanoate have shown its ability to improve the tensile strength and impact resistance of carbon fiber-reinforced polymers. aip.org
In the realm of nanomaterials, zinc carboxylates can be used as precursors for the synthesis of zinc oxide (ZnO) nanoparticles. By carefully controlling the decomposition of (Isodecanoato-O)(neodecanoato-O)zinc, it is possible to generate ZnO nanoparticles with specific sizes and morphologies. These ZnO nanoparticles can then be incorporated into polymer matrices to create nanocomposites with enhanced UV resistance, antimicrobial properties, and improved thermal stability. mdpi.comresearchgate.net The organic ligands can also serve as capping agents during nanoparticle synthesis, preventing agglomeration and ensuring a fine dispersion within the polymer matrix.
Theoretical and Computational Chemistry Studies of Isodecanoato O Neodecanoato O Zinc
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in (Isodecanoato-O)(neodecanoato-O)zinc
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the structure, electronic properties, and bonding in a variety of zinc complexes. researchgate.netscielo.br For (Isodecanoato-O)(neodecanoato-O)zinc, DFT calculations can provide a detailed picture of the coordination environment around the zinc center and the nature of the zinc-oxygen bonds.
DFT calculations can accurately predict molecular geometries by finding the lowest energy arrangement of atoms. For (Isodecanoato-O)(neodecanoato-O)zinc, this would involve optimizing the bond lengths and angles of the isodecanoate and neodecanoate ligands coordinated to the zinc ion. The resulting geometry would reveal the coordination number and symmetry of the zinc center, which are crucial for understanding its reactivity.
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into the charge distribution and the nature of the chemical bonds. For instance, it can quantify the degree of ionic versus covalent character in the Zn-O bonds and describe the delocalization of electron density within the molecule. This information is vital for understanding the stability and reactivity of the complex.
A hypothetical table of results from a DFT study on (Isodecanoato-O)(neodecanoato-O)zinc is presented below to illustrate the type of data that would be generated.
| Parameter | Calculated Value |
| Zn-O (isodecanoato) bond length (Å) | 1.95 |
| Zn-O (neodecanoato) bond length (Å) | 1.96 |
| O-Zn-O bond angle (°) | 109.5 |
| NBO Charge on Zn | +1.85 |
| NBO Charge on O (isodecanoato) | -0.92 |
| NBO Charge on O (neodecanoato) | -0.93 |
This table is illustrative and represents the type of data that would be obtained from DFT calculations.
Molecular Dynamics Simulations of (Isodecanoato-O)(neodecanoato-O)zinc Interactions in Solvents and Polymer Matrices
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov These simulations can provide a detailed understanding of the behavior of (Isodecanoato-O)(neodecanoato-O)zinc in different environments, such as in solution or within a polymer matrix. By simulating the interactions between the zinc complex and its surroundings, MD can reveal information about solvation, conformational changes, and transport properties.
In a solvent, MD simulations can be used to determine the preferred solvation structure around the (Isodecanoato-O)(neodecanoato-O)zinc molecule. This includes identifying the number and arrangement of solvent molecules in the first solvation shell of the zinc ion. Such information is critical for understanding the solubility and reactivity of the complex in different media.
When incorporated into a polymer matrix, (Isodecanoato-O)(neodecanoato-O)zinc can influence the material's properties. MD simulations can be employed to investigate the distribution and orientation of the zinc complex within the polymer, as well as its effect on the polymer chain dynamics. nih.gov This is particularly relevant for applications where the complex is used as an additive in polymers.
The following table provides an example of the kind of data that could be extracted from MD simulations of (Isodecanoato-O)(neodecanoato-O)zinc in a hypothetical solvent and polymer matrix.
| System | Property | Simulated Value |
| In Toluene (B28343) | Radial Distribution Function (g(r)) Zn-Solvent Peak | 2.5 Å |
| In Toluene | Coordination Number of Solvent around Zn | 4 |
| In Polyethylene | Radius of Gyration of Zinc Complex (nm) | 0.8 |
| In Polyethylene | Diffusion Coefficient of Zinc Complex (m²/s) | 1.2 x 10⁻¹⁰ |
This table is illustrative and represents the type of data that would be obtained from MD simulations.
Computational Modeling of Catalytic Pathways Involving (Isodecanoato-O)(neodecanoato-O)zinc
Computational modeling can be instrumental in elucidating the mechanisms of catalytic reactions involving zinc carboxylates. rsc.orgmdpi.com For (Isodecanoato-O)(neodecanoato-O)zinc, these methods can be used to explore potential catalytic pathways for various chemical transformations, such as esterification or transesterification reactions.
By mapping the potential energy surface of a reaction, computational models can identify transition states and intermediates, providing a step-by-step picture of the catalytic cycle. nih.gov This allows for the calculation of activation energies, which are key indicators of reaction rates. For example, in a transesterification reaction catalyzed by (Isodecanoato-O)(neodecanoato-O)zinc, computational modeling could determine whether the reaction proceeds through a concerted or a stepwise mechanism.
These models can also be used to understand how the structure of the catalyst influences its activity. For (Isodecanoato-O)(neodecanoato-O)zinc, this could involve investigating the role of the different carboxylate ligands (isodecanoate and neodecanoate) in the catalytic process.
A hypothetical reaction coordinate diagram for a catalyzed reaction can be constructed from the data obtained through computational modeling, as illustrated in the table below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Reactant-Catalyst Complex | -5.2 |
| 3 | Transition State 1 | +15.8 |
| 4 | Intermediate | -2.1 |
| 5 | Transition State 2 | +12.3 |
| 6 | Product-Catalyst Complex | -8.7 |
| 7 | Products + Catalyst | -3.5 |
This table is illustrative and represents the type of data that would be obtained from computational modeling of a catalytic pathway.
Prediction of Spectroscopic Signatures and Conformational Preferences of (Isodecanoato-O)(neodecanoato-O)zinc
Computational chemistry methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra. nih.gov For (Isodecanoato-O)(neodecanoato-O)zinc, these predictions can aid in the characterization of the compound and provide insights into its conformational preferences.
For instance, DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov By comparing the calculated spectrum with the experimental one, it is possible to assign the observed peaks to specific vibrational modes of the isodecanoate and neodecanoate ligands and the zinc-oxygen coordination sphere.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. nih.govrsc.org These calculations can help to assign the resonances to specific atoms in the molecule and can also be sensitive to the conformational state of the complex. By calculating the spectroscopic signatures for different possible conformations of (Isodecanoato-O)(neodecanoato-O)zinc, it is possible to determine the most likely structures present in solution or in the solid state.
The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for (Isodecanoato-O)(neodecanoato-O)zinc.
| Spectroscopic Technique | Feature | Calculated Value | Experimental Value |
| FTIR | ν(C=O) asymmetric stretch (cm⁻¹) | 1580 | 1585 |
| FTIR | ν(C=O) symmetric stretch (cm⁻¹) | 1410 | 1415 |
| ¹³C NMR | Carboxylate Carbon Chemical Shift (ppm) | 182.5 | 183.1 |
| ¹H NMR | α-CH₂ Chemical Shift (ppm) | 2.35 | 2.38 |
This table is illustrative and represents the type of data that would be obtained from the prediction of spectroscopic signatures.
Environmental Considerations and Green Chemistry Aspects of Isodecanoato O Neodecanoato O Zinc
Environmental Fate and Transport Mechanisms of (Isodecanoato-O)(neodecanoato-O)zinc Derivatives
The environmental fate and transport of (Isodecanoato-O)(neodecanoato-O)zinc are governed by the individual behaviors of its components: the zinc cation (Zn²⁺) and the isodecanoate and neodecanoate ligands. Upon release into the environment, the compound is likely to dissociate.
Zinc (Zn²⁺): The mobility and transport of zinc in the environment are heavily influenced by the characteristics of the receiving medium, such as pH and the presence of organic matter. sciencelearn.org.nzzinc.org.in
In Water: In aquatic systems, the speciation of zinc is complex. In acidic waters (low pH), zinc tends to exist as the more soluble and bioavailable free hydrated ion (Zn²⁺). sciencelearn.org.nz However, in neutral to alkaline waters (pH > 7), zinc is more likely to adsorb to suspended particles, organic matter, and sediment, or precipitate as zinc hydroxide (B78521), carbonate, or sulfide, which limits its transport in the water column. industrialchemicals.gov.au Most zinc released into water is expected to ultimately partition to sediments. industrialchemicals.gov.au
In Soil: Zinc is generally considered to be relatively immobile in soil. industrialchemicals.gov.au It strongly adsorbs to soil particles, particularly clay minerals, iron and manganese oxides, and organic matter. zinc.org.in This adsorption increases with higher pH. zinc.org.in Leaching of zinc into groundwater is more likely to occur in acidic soils with low organic content. industrialchemicals.gov.aucdc.gov
Isodecanoate and Neodecanoate Ligands: These are branched-chain carboxylic acids. Their environmental fate is primarily dictated by their physical and chemical properties, such as water solubility and affinity for organic matter.
Partitioning: Neodecanoic acid and its derivatives have low water solubility and a high affinity for organic matter. coastalwiki.org Consequently, when released into the environment, they are expected to associate predominantly with soil and sediment rather than remaining in the water column. coastalwiki.org Their potential for bioaccumulation is considered moderate, and they are not expected to biomagnify through the food chain. coastalwiki.org For instance, fish can efficiently eliminate neodecanoic acid ethenyl ester from their tissues. coastalwiki.org
Interactive Data Table: Environmental Transport Factors
Biodegradation and Abiotic Degradation Pathways of (Isodecanoato-O)(neodecanoato-O)zinc
The degradation of (Isodecanoato-O)(neodecanoato-O)zinc involves the breakdown of the organic ligands, as the metallic zinc component does not degrade but is instead cycled through the environment.
Biodegradation: The primary degradation pathway for the isodecanoate and neodecanoate ligands is expected to be biodegradation. regulations.gov
Fatty Acid Degradation: Carboxylic acids, such as decanoic acid (a linear isomer of isodecanoic and neodecanoic acid), are known to be readily biodegradable. regulations.gov Microorganisms in soil and water can metabolize these compounds. regulations.gov The process of fatty acid degradation, known as β-oxidation, involves the sequential removal of two-carbon units, ultimately producing acetyl-CoA, which enters the main energy-producing cycles of the organisms. wikipedia.org
Influence of Branching: The branched structure of isodecanoic and neodecanoic acids can influence the rate of biodegradation. The catabolism of branched-chain amino acids, which leads to branched-chain fatty acid primers, is a known biological process. nih.govplos.org However, the branching may make the degradation process slower or more complex compared to their straight-chain counterparts. The initial steps of degradation involve enzymes like branched-chain α-keto acid dehydrogenase. nih.govresearchgate.net
Abiotic Degradation: Abiotic degradation pathways, such as hydrolysis or photolysis, are generally not considered the primary fate for this type of compound under typical environmental conditions.
Hydrolysis: While the zinc-carboxylate bond can hydrolyze, releasing the free fatty acids and zinc ions, the carboxylic acids themselves are relatively stable to further abiotic hydrolysis. regulations.gov
Photolysis: Significant degradation by sunlight is not expected to be a major pathway.
A safety data sheet for zinc neodecanoate indicates it is considered harmful to aquatic life with long-lasting effects, suggesting that while degradation occurs, it may not be rapid enough to prevent short-term environmental concentrations of concern. chemicalbook.com
Interactive Data Table: Degradation Pathways
Lifecycle Assessment (LCA) Methodologies Applied to (Isodecanoato-O)(neodecanoato-O)zinc Production and Use
A complete Lifecycle Assessment (LCA) specifically for (Isodecanoato-O)(neodecanoato-O)zinc is not publicly available. However, an LCA can be conceptually constructed by examining the production of its precursors: zinc and the carboxylic acid ligands. LCAs are standardized by ISO 14040 and 14044 and evaluate environmental impacts from "cradle-to-gate" (raw material to finished product) or "cradle-to-grave" (including use and disposal). cdc.gov
Zinc Production:
The International Zinc Association (IZA) regularly conducts LCAs for primary zinc production. cdc.gov The process includes mining, milling, concentrating, smelting, and refining.
The major environmental impacts are associated with energy consumption, particularly electricity used in the refining process (hydrometallurgy). ethz.ch
The global warming potential (GWP) for primary zinc production is a key metric, with significant contributions from the energy sources used. ethz.ch
Carboxylic Acid Production:
The production of isodecanoic and neodecanoic acids, as fine chemicals, likely has a higher environmental impact per kilogram than basic chemicals. ethz.ch
LCAs of similar chemical production processes show that energy consumption and feedstock use are the primary drivers of environmental impact. ethz.chresearchgate.net
For example, an LCA of hexanoic acid production (another carboxylic acid) highlighted the carbon footprint and land use as significant impact categories, depending on the production route (e.g., plant-based vs. microbial electrosynthesis). tudelft.nltudelft.nl
Synthesis of (Isodecanoato-O)(neodecanoato-O)zinc:
A comprehensive LCA would need to aggregate the impacts from all these stages, from mining the zinc ore and producing the organic acids to the final synthesis, use, and disposal of the product. The results would likely show that the most significant environmental burdens are concentrated in the raw material extraction and synthesis phases, particularly related to energy consumption. ethz.ch
Interactive Data Table: Conceptual LCA Stages and Key Impact Drivers
Sustainable Synthesis and Application Strategies for (Isodecanoato-O)(neodecanoato-O)zinc
Applying the principles of green chemistry to the synthesis and use of (Isodecanoato-O)(neodecanoato-O)zinc can significantly reduce its environmental footprint. royalsocietypublishing.org Green chemistry focuses on minimizing waste, using safer chemicals, and improving energy efficiency. numberanalytics.com
Sustainable Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. royalsocietypublishing.org
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions. royalsocietypublishing.org
Renewable Feedstocks: Exploring the use of bio-based sources for the production of isodecanoic and neodecanoic acids, moving away from petrochemical origins. numberanalytics.com
Catalysis: Employing efficient and recyclable catalysts to lower the energy requirements of reactions and reduce waste. royalsocietypublishing.org For metal carboxylates, novel solution-based methods that avoid extensive purification steps are being developed. google.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. royalsocietypublishing.org
Green Application Strategies:
Design for Degradation: While the zinc component is persistent, designing the organic ligands to be more readily biodegradable could reduce their environmental persistence.
Benign Alternatives: In its applications, such as in coatings or polymers, (Isodecanoato-O)(neodecanoato-O)zinc can act as a more benign alternative to more toxic heavy metal-based stabilizers (e.g., lead or cadmium).
Enhanced Durability: Its use can extend the service life of products, which is a key aspect of sustainability by reducing the need for replacement and the associated consumption of resources.
The development of "green" synthesis methods, often utilizing biological materials like plant extracts or microorganisms, is an active area of research for producing metal and metal oxide nanoparticles and could potentially be adapted for compounds like (Isodecanoato-O)(neodecanoato-O)zinc. researchgate.net
Interactive Data Table: Green Chemistry Principles and Application
Advanced Analytical Techniques in the Research of Isodecanoato O Neodecanoato O Zinc
Operando Spectroscopy for In-Situ Monitoring of (Isodecanoato-O)(neodecanoato-O)zinc Reactivity
Operando spectroscopy is a powerful approach for studying materials under actual reaction conditions, providing real-time information on dynamic changes. While direct operando studies on (Isodecanoato-O)(neodecanoato-O)zinc are not extensively documented in public literature, the principles and techniques are highly applicable for monitoring its reactivity.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a prime candidate for in-situ monitoring of reactions involving (Isodecanoato-O)(neodecanoato-O)zinc. researchgate.netacs.org By observing changes in the carboxylate (COO⁻) stretching frequencies, researchers can track the coordination state of the zinc ions and the degradation or transformation of the isodecanoate and neodecanoate ligands. For instance, a shift in the ν(COO⁻) bands can indicate changes in the coordination environment of the zinc center, potentially from a bridged bidentate to a monodentate or chelated state, which can be correlated with the compound's reactivity as a catalyst or stabilizer. acs.org
Drawing parallels from studies on other zinc-containing systems, such as zinc-promoted HZSM-5 catalysts in iso-butane aromatization, a home-built dual-beam FTIR spectrometer could be employed to eliminate gas-phase interference and provide a clear view of the surface processes. rsc.org This would allow for the observation of the interaction of (Isodecanoato-O)(neodecanoato-O)zinc with other reactants and the formation of intermediates on a material's surface in real-time.
Table 1: Potential Operando FTIR Monitoring of (Isodecanoato-O)(neodecanoato-O)zinc Reactions
| Observed Change | Potential Interpretation | Relevant Research Context |
| Shift in ν(COO⁻) bands | Alteration in zinc coordination sphere | Zinc carboxylates in oil paints acs.org |
| Appearance of new C=O bands | Formation of free carboxylic acids (degradation) | Hydrolysis of esters acs.org |
| Disappearance of ligand C-H bands | Ligand decomposition or volatilization | Thermal stability studies |
| Formation of new bands | Adsorption of reactants or formation of intermediates | Heterogeneous catalysis rsc.org |
This table presents hypothetical applications of operando FTIR to the specified compound based on existing research on similar systems.
Hyphenated Techniques for Speciation and Transformation Product Analysis of (Isodecanoato-O)(neodecanoato-O)zinc
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unraveling the complex chemistry of (Isodecanoato-O)(neodecanoato-O)zinc and its transformation products.
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) is a powerful tool for zinc speciation. core.ac.ukresearchgate.net This technique allows for the separation of different zinc-containing species in a sample, followed by sensitive and element-specific detection of zinc by ICP-MS. This would be particularly useful for distinguishing between the parent (Isodecanoato-O)(neodecanoato-O)zinc compound and any water-soluble zinc transformation products that may form, for example, through hydrolysis or ligand exchange reactions. The development of a suitable LC method, likely involving reversed-phase or ion-pair chromatography, would be crucial for separating the non-polar parent compound from more polar degradation products.
Ion Mobility-Mass Spectrometry (IM-MS) offers a unique capability for separating isomeric and isobaric species. nih.govmdpi.comrsc.org Given that isodecanoic acid and neodecanoic acid are isomers, their corresponding zinc complexes can be difficult to distinguish using mass spectrometry alone. IM-MS separates ions based on their size and shape (collisional cross-section) in the gas phase, providing an additional dimension of separation. This could potentially allow for the differentiation of not only (isodecanoato)zinc and (neodecanoate)zinc species but also various mixed-ligand and cluster species that may exist in equilibrium or form during reactions.
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. joshuataillon.com It has been successfully used for the characterization of fatty acids and related metal soaps. joshuataillon.com DART-MS could be employed for the high-throughput screening of materials containing (Isodecanoato-O)(neodecanoato-O)zinc to quickly identify the presence of the parent compound and its primary transformation products on surfaces.
Advanced Chromatography-Mass Spectrometry for Complex Mixture Analysis Involving (Isodecanoato-O)(neodecanoato-O)zinc
In many industrial applications, (Isodecanoato-O)(neodecanoato-O)zinc is part of a complex mixture of additives, polymers, and other components. Advanced chromatography-mass spectrometry techniques are essential for the detailed characterization of such intricate systems.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) provides exceptional separation power for complex volatile and semi-volatile mixtures. nih.govgcms.czcoresta.orgchemistry-matters.com While (Isodecanoato-O)(neodecanoato-O)zinc itself is not sufficiently volatile for GC analysis without derivatization, its transformation products, such as the free isodecanoic and neodecanoic acids, can be analyzed after conversion to their more volatile methyl esters (FAMEs). gcms.cz GCxGC-TOFMS would be invaluable for separating the isomeric FAMEs from each other and from a multitude of other compounds that might be present in a degraded material, offering a detailed fingerprint of the degradation process. The high data acquisition speed of TOFMS is crucial for reconstructing the two-dimensional chromatograms. nih.gov
Table 2: Comparison of Advanced Chromatography-MS Techniques for (Isodecanoato-O)(neodecanoato-O)zinc Analysis
| Technique | Analyte Form | Key Advantage | Potential Application |
| LC-ICP-MS | Intact zinc species | Element-specific quantification | Speciation of zinc transformation products in aqueous extracts. core.ac.ukresearchgate.net |
| IM-MS | Gas-phase ions | Separation of isomers | Distinguishing between isodecanoate and neodecanoate containing species. nih.govmdpi.com |
| DART-MS | Surface molecules | Rapid, direct analysis | High-throughput screening of material surfaces for additives and degradation products. joshuataillon.com |
| GCxGC-TOFMS | Derivatized volatile products | High separation power for complex mixtures | Detailed analysis of isomeric degradation products (e.g., FAMEs) in a complex matrix. gcms.czcoresta.org |
This table provides a comparative overview of the discussed techniques and their potential applications.
Microscopic and Spectroscopic Imaging Techniques for Localized Analysis of (Isodecanoato-O)(neodecanoato-O)zinc in Materials
Understanding the spatial distribution of (Isodecanoato-O)(neodecanoato-O)zinc within a material is often key to understanding its mechanism of action. Several high-resolution imaging techniques can provide this crucial information.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique that can map the elemental and molecular composition of the top few nanometers of a material. researchgate.netresearchgate.netingentaconnect.com ToF-SIMS imaging could be used to visualize the distribution of zinc and characteristic organic fragments related to the isodecanoate and neodecanoate ligands on the surface of a polymer or coating. oaepublish.com This would be particularly useful for studying the surface segregation or depletion of the additive. Three-dimensional chemical imaging is also possible by combining ToF-SIMS with sputtering to analyze the material layer by layer. oaepublish.com
Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, breaking the diffraction limit of conventional IR microscopy. researchgate.netresearchgate.netvub.be This technique can generate chemical maps with nanoscale resolution. AFM-IR could be used to pinpoint the location of (Isodecanoato-O)(neodecanoato-O)zinc within specific domains of a polymer blend or at interfaces within a composite material by mapping the absorption of characteristic IR bands, such as the carboxylate stretch. researchgate.netresearchgate.net
Confocal Raman Microscopy is another powerful technique for chemical imaging of materials. wiley.combruker.comazom.com It can be used to create 2D and 3D maps of the distribution of different chemical components within a sample. By focusing on the Raman bands specific to the zinc carboxylate structure or the alkyl chains of the ligands, it would be possible to map the distribution of (Isodecanoato-O)(neodecanoato-O)zinc within a polymer matrix. wiley.combruker.com This non-destructive technique is particularly useful for studying samples in their native state and can even be used for depth profiling to investigate subsurface distributions. wiley.com
Future Research Directions and Emerging Trends for Isodecanoato O Neodecanoato O Zinc
Development of Novel Synthetic Routes and Precursors for Enhanced Performance
The synthesis of (Isodecanoato-O)(neodecanoato-O)zinc with tailored properties for specific applications is a primary area for future research. The performance of the final material is intrinsically linked to the synthetic methodology and the precursors used.
Future investigations are likely to focus on moving beyond traditional synthesis methods. Green synthesis routes, for instance, are gaining traction. One such approach involves the use of bio-based precursors, such as vegetable-derived neodecanoic acid, which could offer a more sustainable production pathway for related compounds like zinc neodecanoate. bdmaee.net Another promising avenue is the use of isoflavones, like puerarin, in a green chemistry pathway to produce zinc oxide nanoparticles from zinc acetate (B1210297), a process that could be adapted for the synthesis of mixed-ligand carboxylates. nih.gov This method avoids harsh chemicals and reduces energy consumption. nih.gov
The choice of precursor significantly influences the physicochemical characteristics of the resulting zinc compounds. mdpi.com Studies comparing zinc precursors like zinc nitrate (B79036) and zinc acetate in the synthesis of zinc oxide have shown that the precursor type affects crystallite size, surface area, and photocatalytic activity. mdpi.comresearchgate.net For (Isodecanoato-O)(neodecanoato-O)zinc, a systematic investigation into how different zinc precursors and the isomeric purity of isodecanoic and neodecanoic acids impact the complex's structure, stability, and reactivity is a critical research direction. Novel precursors, including specifically designed zinc complexes, could also be explored to achieve highly pure thin films or nanoparticles for optoelectronic applications. rsc.org
The development of multi-ligand approaches at room temperature, such as slow diffusion methods, could lead to the formation of well-defined crystalline structures, including coordination polymers. rsc.org Such controlled synthesis can influence the material's properties for applications like energy storage. rsc.org
| Precursor Type | Potential Influence on (Isodecanoato-O)(neodecanoato-O)zinc | Relevant Findings from Related Systems |
| Zinc Acetate vs. Zinc Nitrate | Affects crystallite size, surface area, and catalytic performance. | Zinc acetate as a precursor for ZnO resulted in better photocatalytic performance compared to zinc nitrate. mdpi.com |
| Bio-based Carboxylic Acids | Enables more sustainable and green synthetic routes. | Vegetable-based neodecanoic acid has been used in the green synthesis of zinc neodecanoate. bdmaee.net |
| Novel Zinc Complexes | Can lead to highly pure materials with tailored properties for specific applications like thin films. | Novel zinc complexes have been successfully used for the deposition of highly pure ZnO thin films. rsc.org |
Exploration of New Catalytic Applications and Reaction Architectures for (Isodecanoato-O)(neodecanoato-O)zinc
Zinc(II) complexes are recognized for their catalytic activity, primarily due to the Lewis acidity of the zinc ion. mdpi.com The unique structure of (Isodecanoato-O)(neodecanoato-O)zinc, with its bulky and branched carboxylate ligands, could offer novel catalytic selectivities.
Future research should explore the catalytic potential of this complex in a variety of organic transformations. Zinc(II) carboxylate-based coordination polymers (Zn-CBCPs) have already demonstrated catalytic activity in the degradation of organic dyes and in influencing various chemical reactions. mdpi.com The lipophilic nature of the isodecanoate and neodecanoate ligands might enhance the complex's solubility and activity in non-polar reaction media, opening up applications in polymer synthesis and modification.
The architectural design of the catalytic system is also a key area for development. Creating heteronanocomposites, for example by integrating the zinc complex with conductive materials like reduced graphene oxide (rGO), could enhance its performance in applications such as supercapacitors. rsc.org The design of mixed-ligand coordination polymers can also lead to materials with effective heterogeneous catalytic activities, for instance, in Knoevenagel condensation reactions. rsc.org
Furthermore, the photocatalytic properties of zinc carboxylate systems are an emerging field of interest. mdpi.commdpi.com Investigating the potential of (Isodecanoato-O)(neodecanoato-O)zinc as a photocatalyst, possibly after modification or incorporation into larger frameworks, could lead to new applications in environmental remediation.
Integration into Smart Materials and Responsive Systems
The integration of (Isodecanoato-O)(neodecanoato-O)zinc into smart materials and responsive systems is a forward-looking research direction with significant potential. Smart materials are designed to respond to external stimuli, and the incorporation of functional molecules like this zinc complex can impart new functionalities.
One promising area is the development of self-healing materials. Dynamic zinc coordination has been introduced into supramolecular structures to enhance interfacial interactions and achieve rapid low-temperature self-healing and excellent toughness in flexible wearable devices. researchgate.net The specific zinc carboxylate could be engineered into polymer networks to act as a dynamic cross-linker, enabling materials that can repair themselves upon damage.
Another avenue is in the creation of materials with controlled release capabilities. Bioresorbable materials can release biologically active ions like Zn2+, which can stimulate important biological responses. While the focus has often been on biomedical implants with materials like hydroxyapatite, the principle could be extended to other applications where the controlled release of a zinc-containing species is desirable.
The use of related compounds like zinc neodecanoate as an additive in 3D printing to improve mechanical properties and thermal stability of filaments points towards the potential of (Isodecanoato-O)(neodecanoato-O)zinc in advanced manufacturing. bdmaee.net Its incorporation could lead to the development of functional inks and filaments with tailored properties.
| Smart Material Application | Potential Role of (Isodecanoato-O)(neodecanoato-O)zinc | Emerging Trend |
| Self-Healing Polymers | Acts as a dynamic cross-linker through coordination bonds. | Introduction of dynamic zinc coordination to improve toughness and self-healing in flexible electronics. researchgate.net |
| Controlled Release Systems | Serves as a source of zinc ions or the complex itself. | Design of "smart materials" that release biologically active ions to stimulate specific responses. |
| Additive Manufacturing | Functions as a performance-enhancing additive in 3D printing filaments. | Incorporation of zinc carboxylates to improve mechanical and thermal properties of printed materials. bdmaee.net |
Advanced Computational Design and Materials Discovery for Novel Zinc Carboxylate Complexes
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the properties of materials at the molecular level. These methods can accelerate the discovery and design of new zinc carboxylate complexes with desired functionalities.
Future research will likely employ computational modeling to understand the structure-property relationships of (Isodecanoato-O)(neodecanoato-O)zinc. DFT calculations can be used to investigate the adsorption of the carboxylate ligands on zinc-containing surfaces and to elucidate reaction pathways, for instance in the formation of these complexes. nih.gov Such studies can provide insights into the stability and reactivity of the compound.
Computational screening can be used to explore the vast chemical space of possible mixed-ligand zinc carboxylates. By systematically varying the carboxylate ligands and other coordinating species, it may be possible to predict new complexes with enhanced catalytic activity, specific electronic properties, or improved stability. A combined experimental and computational approach can be particularly powerful, where computational predictions guide experimental synthesis and characterization. mdpi.com
Furthermore, modeling can aid in the design of complex architectures, such as coordination polymers and metal-organic frameworks (MOFs), incorporating (Isodecanoato-O)(neodecanoato-O)zinc or similar ligands. mdpi.com This can help in designing materials with specific pore sizes and functionalities for applications in gas sorption or catalysis. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (isodecanoato-O)(neodecanoato-O)zinc, and how can purity be validated?
- Methodology : Use a two-step reaction: (1) Prepare sodium isodecanoate and sodium neodecanoate via neutralization of the respective carboxylic acids with NaOH. (2) React these sodium salts with zinc sulfate (ZnSO₄) in aqueous or ethanol media to precipitate the zinc complex .
- Validation : Confirm purity via inductively coupled plasma-optical emission spectroscopy (ICP-OES) for zinc content quantification and gas chromatography-mass spectrometry (GC-MS) to detect residual organic impurities. Compare results against standardized thresholds for heavy metals (e.g., arsenic ≤ 3 ppm) .
Q. How can structural characterization of (isodecanoato-O)(neodecanoato-O)zinc be performed to distinguish it from analogous metal carboxylates?
- Techniques :
- FTIR : Identify carboxylate stretching frequencies (νasym(COO⁻) ~1540–1650 cm⁻¹; νsym(COO⁻) ~1400–1450 cm⁻¹) to confirm coordination modes (monodentate vs. bidentate) .
- NMR : Use <sup>13</sup>C NMR to resolve differences in branching patterns between isodecanoate (iso-C9) and neodecanoate (neo-C10) ligands .
- XRD : Compare crystallographic data with structurally resolved analogs like (isodecanoato-O)(neodecanoato-O)copper (CAS 84082-92-8) to infer zinc coordination geometry .
Q. What stability tests are critical for assessing (isodecanoato-O)(neodecanoato-O)zinc under varying environmental conditions?
- Protocols :
- Thermal Stability : Perform thermogravimetric analysis (TGA) in air and inert atmospheres (N₂) to determine decomposition temperatures and residue composition.
- Hydrolytic Stability : Monitor ligand displacement in aqueous solutions (pH 4–10) using UV-Vis spectroscopy or conductivity measurements .
- Oxidative Stability : Expose the compound to H₂O₂ or ozone and track changes in FTIR peaks or precipitate formation .
Advanced Research Questions
Q. How can catalytic mechanisms of (isodecanoato-O)(neodecanoato-O)zinc in polymerization or crosslinking reactions be elucidated?
- Approach :
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates during epoxy curing or polyurethane synthesis.
- DFT Calculations : Model ligand-zinc interactions to predict electron density distribution and active sites for catalysis .
- Comparative Analysis : Benchmark against nickel or copper analogs (e.g., CAS 84852-39-1) to identify metal-specific activity trends .
Q. What strategies resolve contradictions in reported bioactivity or environmental toxicity data for branched zinc carboxylates?
- Data Reconciliation :
- Ecotoxicology : Conduct standardized OECD 301 biodegradation tests to compare degradation rates under aerobic vs. anaerobic conditions. Discrepancies may arise from microbial community variations .
- Bioactivity : Use cell-based assays (e.g., MIC tests for antimicrobial activity) with controlled ligand-to-metal ratios to isolate zinc’s role from ligand effects .
Q. How does ligand isomerism (isodecanoate vs. neodecanoate) influence the solubility and reactivity of (isodecanoato-O)(neodecanoato-O)zinc in nonpolar matrices?
- Experimental Design :
- Solubility Parameters : Measure Hansen solubility parameters (δd, δp, δh) in toluene, hexane, and xylene using cloud-point titration.
- Reactivity Profiling : Compare esterification or transmetallation rates in the presence of competing Lewis acids (e.g., Al³⁺) via <sup>1</sup>H NMR kinetics .
Q. What advanced spectroscopic methods can quantify trace impurities in (isodecanoato-O)(neodecanoato-O)zinc that affect its performance in coatings?
- Techniques :
- TOF-SIMS : Detect surface contaminants (e.g., sulfates, residual sodium) at ppm levels.
- XPS : Analyze oxidation states of zinc and ligand coordination environments .
- Synchrotron XRD : Resolve amorphous impurities undetectable by conventional XRD .
Methodological Frameworks for Research Design
Q. How can the PECO framework (Population, Exposure, Comparator, Outcome) structure studies on environmental fate of (isodecanoato-O)(neodecanoato-O)zinc?
- Application :
- Population : Aquatic ecosystems (e.g., Daphnia magna).
- Exposure : Vary zinc carboxylate concentrations (0.1–10 mg/L).
- Comparator : Use zinc stearate or unexposed controls.
- Outcome : Measure LC₅₀ values or bioaccumulation factors .
Q. What statistical models are suitable for optimizing synthesis parameters (e.g., temperature, molar ratios) to maximize yield?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
